![molecular formula C21H16ClN5O3 B2420169 N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 887458-04-0](/img/structure/B2420169.png)

N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

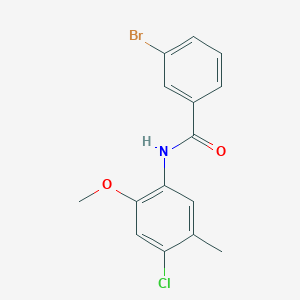

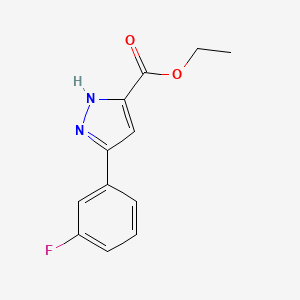

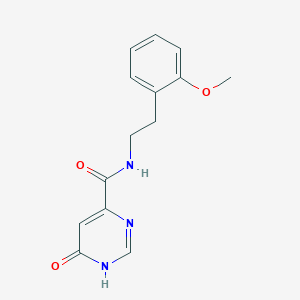

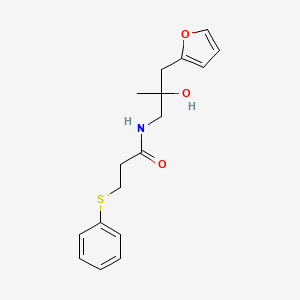

This compound is a pyrazolo[3,4-d]pyrimidine derivative . It has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves one-pot multicomponent reactions . The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .Molecular Structure Analysis

The molecular formula of N-(4-acetylphenyl)acetamide is C10H11NO2 . The molecular weight is 177.20 g/mol . The structure of the compound can be represented by the InChI string: InChI=1S/C10H11NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-6H,1-2H3,(H,11,13) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic addition and condensation . The elemental analysis and spectral data IR and NMR of the produced compounds were compatible with the predicted structures .Physical and Chemical Properties Analysis

The compound has a molecular weight of 177.20 g/mol . It follows Lipinski’s rule of five, which predicts good absorption or permeation .科学的研究の応用

Synthesis and Antitumor Evaluation

New derivatives of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, including N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, were synthesized and evaluated for their antitumor activity against the MCF7 human breast adenocarcinoma cell line. Some derivatives demonstrated mild to moderate activity compared to doxorubicin, a reference antitumor drug (El-Morsy, El-Sayed, & Abulkhair, 2017).

Anticancer Activity

A series of pyrazolo[3,4-d]pyrimidines was synthesized and tested for antitumor activity on various cell lines. Notably, 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone was found to have potent antitumor activity, with IC50 values ranging from 0.326 to 4.31 μM on 57 different cell lines (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).

Antimicrobial Applications

Antimicrobial Activity

A variety of newly synthesized compounds incorporating the pyrazolo[3,4-d]pyrimidine moiety were evaluated for their antimicrobial activity against various strains of bacteria and fungi. Some compounds demonstrated moderate to outstanding activity, with a particular compound showing superior activity compared to standard drugs like ampicillin and gentamicin (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).

Biological Activity and Molecular Docking

Bioactivity and Molecular Docking Analysis

Quantum mechanical calculations and physicochemical parameters were assessed for N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide. The study included an analysis of the molecular electrostatic potentials, highest occupied & lowest unoccupied molecular orbitals, and IR vibrational spectra. Molecular docking investigations were also performed to understand the binding mode with O-acetyl-serine-sulfhydrylase, suggesting potential as an anti-amoebic agent (Shukla & Yadava, 2020).

作用機序

特性

IUPAC Name |

N-(4-acetylphenyl)-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN5O3/c1-13(28)14-5-7-16(8-6-14)25-19(29)11-26-12-23-20-18(21(26)30)10-24-27(20)17-4-2-3-15(22)9-17/h2-10,12H,11H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGFWEANJFJNFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2420088.png)

![1-(5-chloro-2-methoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2420094.png)

![3-cinnamyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2420096.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2420101.png)

![ethyl 4-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2420103.png)